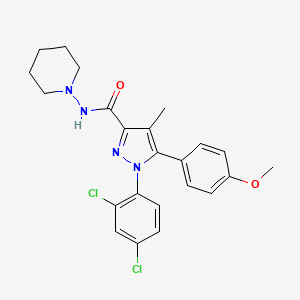
Nida-41020
Vue d'ensemble
Description
Applications De Recherche Scientifique
NIDA 41020 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cannabinoid receptor antagonists.
Biology: The compound is utilized in research to understand the role of CB1 receptors in various biological processes.
Medicine: NIDA 41020 is investigated for its potential therapeutic applications in conditions related to the endocannabinoid system.
Industry: It is used in the development of radioligands for PET imaging, aiding in the diagnosis and study of neurological disorders
Mécanisme D'action
Target of Action
Nida-41020 is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .
Mode of Action
As a CB1 antagonist, this compound binds to the CB1 receptor with a high affinity (Ki = 4.1 nM), preventing the action of endogenous cannabinoids or exogenous cannabinoids from marijuana . By blocking the activation of CB1 receptors, this compound can modulate the physiological functions regulated by these receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system . This system plays a crucial role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and memory. By antagonizing the CB1 receptor, this compound can modulate the activity of this system .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the endocannabinoid system. By blocking the CB1 receptor, this compound can alter the physiological processes regulated by this system, potentially leading to changes in pain sensation, appetite, mood, and memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s physiological state, the presence of other drugs or substances, and genetic factors that can affect the expression and function of the CB1 receptor and metabolic enzymes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Nida-41020 plays a crucial role in biochemical reactions by selectively binding to cannabinoid receptor 1 (CB1) with a high affinity (K_i = 4.1 nM) . It interacts with CB1 receptors more selectively than cannabinoid receptor 2 (CB2), with a binding affinity of K_b = 26 nM for CB1 and K_b = 831 nM for CB2 . This selective binding is essential for its function as a CB1 antagonist, which can inhibit the effects of endogenous cannabinoids on CB1 receptors.
Cellular Effects
This compound influences various cellular processes by blocking the activation of CB1 receptors. This blockade can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the CB1 receptor-mediated signaling pathways, which can lead to changes in the expression of genes involved in metabolic processes and neurotransmission . Additionally, it can modulate cellular metabolism by affecting the activity of enzymes and proteins involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor, where it acts as an antagonist. By binding to the receptor, this compound prevents the activation of CB1 by endogenous cannabinoids, thereby inhibiting downstream signaling pathways . This inhibition can result in decreased enzyme activity, altered gene expression, and changes in cellular function. The binding interaction between this compound and CB1 is characterized by its high affinity and selectivity, which are critical for its antagonistic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, this compound can degrade, which may affect its potency and efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of CB1 receptor activity and associated signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CB1 receptor activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including potential neurotoxicity and adverse impacts on metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antagonistic effect on CB1 receptors.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CB1 receptors. It can affect the activity of enzymes and cofactors involved in cannabinoid metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting CB1 receptor activity, this compound can alter the balance of metabolic processes, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . This compound’s distribution within tissues is critical for its effectiveness as a CB1 antagonist, as it needs to reach and bind to CB1 receptors to exert its effects.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with CB1 receptors and other biomolecules . The localization of this compound within subcellular compartments is essential for its activity and function, as it needs to be in proximity to CB1 receptors to effectively inhibit their activity.
Méthodes De Préparation
La synthèse du NIDA 41020 implique plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de réactifs comme la pipéridine et le dichlorobenzène . Les méthodes de production industrielle ne sont pas largement documentées, mais le composé est synthétisé dans des laboratoires de recherche sous des conditions contrôlées afin de garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Le NIDA 41020 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.
Substitution : Les cycles aromatiques du NIDA 41020 peuvent subir des réactions de substitution avec divers électrophiles et nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, ainsi que divers électrophiles et nucléophiles. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.
Applications de la recherche scientifique
Le NIDA 41020 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs cannabinoïdes.
Biologie : Le composé est utilisé dans la recherche pour comprendre le rôle des récepteurs CB1 dans divers processus biologiques.
Médecine : Le NIDA 41020 est étudié pour ses applications thérapeutiques potentielles dans les affections liées au système endocannabinoïde.
Industrie : Il est utilisé dans le développement de radioligands pour l'imagerie TEP, aidant au diagnostic et à l'étude des troubles neurologiques
Mécanisme d'action
Le NIDA 41020 exerce ses effets en se liant au récepteur cannabinoïde 1 (CB1) avec une forte affinité (K_i = 4,1 nM). Cette liaison inhibe l'activité du récepteur, bloquant les effets des cannabinoïdes endogènes. Les cibles moléculaires comprennent les récepteurs CB1 situés dans le système nerveux central et les tissus périphériques. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la signalisation des cannabinoïdes, ce qui affecte divers processus physiologiques tels que la perception de la douleur, la régulation de l'appétit et l'humeur .
Comparaison Avec Des Composés Similaires
Le NIDA 41020 est structurellement similaire à d'autres antagonistes du récepteur CB1 tels que le rimonabant, l'AM251 et l'AM281. Il est moins lipophile que ces composés, ce qui en fait un meilleur candidat pour une utilisation comme radioligand en imagerie TEP. Les caractéristiques structurales uniques du NIDA 41020, telles que la présence du groupe méthoxyphényle, contribuent à sa sélectivité et à sa puissance .
Composés similaires
- Rimonabant
- AM251
- AM281
- SR141716
Le NIDA 41020 se distingue par sa conception spécifique pour l'imagerie TEP et sa grande sélectivité pour les récepteurs CB1 .
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBQJRWPWTGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452843 | |
| Record name | NIDA-41020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502486-89-7 | |
| Record name | NIDA-41020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502486897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIDA-41020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDA-41020 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIDA-41020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83E62L67ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)




![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)


